Benzyl 1-bromocyclopropane-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-bromocyclopropane-1-carboxylate typically involves the bromination of cyclopropane carboxylate derivatives. One common method includes the reaction of cyclopropane carboxylic acid with benzyl alcohol in the presence of a brominating agent such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally synthesized in controlled laboratory settings due to its specialized applications .
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-bromocyclopropane-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives.
Oxidation Reactions: It can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide (NaN₃) and potassium tert-butoxide (KOtBu).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) are used.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products Formed
Substitution: Formation of azido derivatives or other substituted cyclopropane compounds.
Reduction: Formation of cyclopropane derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Benzyl 1-bromocyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 1-bromocyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The bromine atom in the compound can act as a leaving group, facilitating various chemical reactions. The cyclopropane ring structure also contributes to its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 1-chlorocyclopropane-1-carboxylate
- Benzyl 1-iodocyclopropane-1-carboxylate
- Cyclopropane carboxylic acid derivatives
Uniqueness
Benzyl 1-bromocyclopropane-1-carboxylate is unique due to its specific bromine substitution, which imparts distinct reactivity and chemical properties compared to its chloro and iodo counterparts. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H11BrO2 |
---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
benzyl 1-bromocyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H11BrO2/c12-11(6-7-11)10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
VNPIDJXSIFIIIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)OCC2=CC=CC=C2)Br |
Origin of Product |
United States |
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